2-Chloro-8-methylquinoline-3-carboxylic acid
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Overview
Description
2-Chloro-8-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the eighth position, and a carboxylic acid group at the third position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methylquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and 2-methylquinoline.
Formation of Quinoline Ring: The quinoline ring is constructed through a series of reactions, including cyclization and condensation reactions. Common methods include the Skraup synthesis and the Friedländer synthesis.
Introduction of Functional Groups: The chlorine atom and the carboxylic acid group are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures, pressures, and catalysts, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia, thiols.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
2-Chloro-8-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carboxylic acid: Lacks the methyl group at the eighth position.
8-Methylquinoline-3-carboxylic acid: Lacks the chlorine atom at the second position.
2-Chloro-3-carboxyquinoline: Lacks the methyl group at the eighth position.
Uniqueness
2-Chloro-8-methylquinoline-3-carboxylic acid is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-8-methylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-3-2-4-7-5-8(11(14)15)10(12)13-9(6)7/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEMEOSELOITBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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